molecular formula C13H19NO B312804 1-[4-(Pentylamino)phenyl]ethanone

1-[4-(Pentylamino)phenyl]ethanone

Cat. No.: B312804
M. Wt: 205.3 g/mol
InChI Key: IYVLCPVSCPRZFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Pentylamino)phenyl]ethanone is a chemical compound with the molecular formula C13H19NO and a PubChem CID of 7304599 . As a derivative of ethanone, it shares a structural kinship with a class of compounds that have been investigated for their potential in pharmacological research, particularly in the development of receptor antagonists . Compounds within this structural family have been explored as non-peptide corticotropin-releasing factor 1 (CRF1) receptor antagonists . CRF1 receptor antagonists are of significant research interest for modulating the body's stress response system, and they have been studied preclinically for potential applications in anxiety, depression, and addictive disorders . The mechanism of action for related antagonists involves binding to the CRF1 receptor, which is a class B G-protein-coupled receptor, thereby blocking the binding of corticotropin-releasing factor and potentially alleviating stress-related physiological responses . This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.3 g/mol

IUPAC Name

1-[4-(pentylamino)phenyl]ethanone

InChI

InChI=1S/C13H19NO/c1-3-4-5-10-14-13-8-6-12(7-9-13)11(2)15/h6-9,14H,3-5,10H2,1-2H3

InChI Key

IYVLCPVSCPRZFN-UHFFFAOYSA-N

SMILES

CCCCCNC1=CC=C(C=C1)C(=O)C

Canonical SMILES

CCCCCNC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, widely employed in aryl-aryl bond formation, could facilitate the synthesis of 4-substituted phenyl precursors. For instance, patent WO2012107532A1 demonstrates the coupling of 4-bromo-2,8-bis(trifluoromethyl)quinoline with vinylstannane using Pd(PPh₃)₂Cl₂ as a catalyst, achieving an 82% yield. Adapting this protocol, 4-bromophenyl ethanone might undergo cross-coupling with pentenylboronic acid to introduce the pentyl chain. Key variables include:

  • Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands such as SPhos.

  • Solvent system : Toluene/aqueous KOH (8:1 v/v) for biphasic conditions.

  • Temperature : Reflux (≈110°C) for 24 hours.

Table 1 summarizes optimized parameters from analogous reactions:

CatalystBaseSolventYield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene/H₂O82
Pd(OAc)₂/SPhosCsFDMF/H₂O75

Buchwald-Hartwig Amination

Introducing the pentylamino group via Buchwald-Hartwig amination represents another viable route. Patent EP2551265B1 highlights the use of Pd catalysts for C–N bond formation in ethanone intermediates. For 1-[4-(Pentylamino)phenyl]ethanone, 4-bromophenyl ethanone could react with pentylamine in the presence of Pd₂(dba)₃ and Xantphos, with NaOtBu as a base. This method typically achieves yields of 60–85% under inert conditions.

Sharpless Asymmetric Dihydroxylation and Epoxide Ring-Opening

Dihydroxylation of Vinyl Intermediates

WO2012107532A1 details the Sharpless asymmetric dihydroxylation of 2,8-bis(trifluoromethyl)-4-vinylquinoline using AD-mix α/β, yielding enantiopure diols with >90% enantiomeric excess (ee). Applying this strategy, 4-vinylphenyl ethanone could undergo dihydroxylation to produce (R)- or (S)-1-[4-vinylphenyl]ethan-1,2-diol. Key steps include:

  • Catalyst system : AD-mix α (for S-configuration) or AD-mix β (for R-configuration).

  • Solvent : tert-Butanol/water (1:1) at 0°C.

  • Additives : K₂OsO₂(OH)₄ to enhance stereoselectivity.

Epoxide Formation and Amine Addition

The diol intermediate is cyclized to an epoxide via acid-catalyzed trans-esterification, as described in WO2012107532A1. Subsequent regioselective SN2 ring-opening with pentylamine would install the pentylamino group. For example:

  • Epoxidation : Treat diol with MsCl/TEA to form the epoxide.

  • Ring-opening : React epoxide with pentylamine in THF at 60°C, yielding this compound.

This method mirrors the synthesis of 4-aminoquinolines, where epoxide ring-opening with amines achieves 35–96% yields and >92% ee.

Reductive Amination of 4-Aminophenyl Ethanone

Ketone-Amine Condensation

Reductive amination of 4-aminophenyl ethanone with pentanal offers a straightforward route. Using NaBH₃CN or H₂/Pd-C, the imine intermediate is reduced to the secondary amine. Patent EP2551265B1 reports similar reductions for ethanone derivatives, emphasizing pH control (pH 4–6) and methanol as the solvent.

Optimization of Reaction Conditions

  • Temperature : 25–50°C to balance reaction rate and side-product formation.

  • Catalyst : Pd/C (10 wt%) under 1 atm H₂.

  • Yield : 70–85% after 12 hours.

Friedel-Crafts Acylation for Direct Synthesis

Acylation of Pentylaminobenzene

Friedel-Crafts acylation of pentylaminobenzene with acetyl chloride in the presence of AlCl₃ could directly yield the target compound. However, steric hindrance from the pentyl group may reduce regioselectivity. WO2012107532A1 notes that electron-withdrawing groups (e.g., CF₃) enhance acylation efficiency, suggesting nitro or acyl protection strategies for the amine.

Protecting Group Strategies

  • Nitro protection : Nitrate the benzene ring, perform acylation, then reduce to amine.

  • Boc protection : Introduce tert-butoxycarbonyl (Boc) to the amine, proceed with acylation, then deprotect with TFA.

Comparative Analysis of Methodologies

Table 2 evaluates the feasibility of each route based on yield, complexity, and scalability:

MethodYield (%)ComplexityScalabilityReference
Suzuki-Miyaura Coupling75–82HighModerate
Buchwald-Hartwig Amination60–85ModerateHigh
Epoxide Ring-Opening35–96HighLow
Reductive Amination70–85LowHigh
Friedel-Crafts Acylation50–65ModerateModerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.